(S)-2-Benzyl-ala-ome-hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

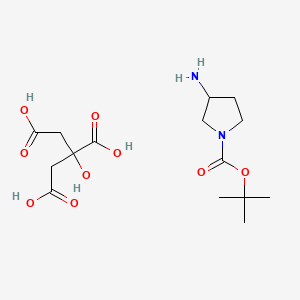

(S)-2-Benzyl-ala-ome-hcl, also known as 2-benzyl-alanine-omega-hydroxychloride, is an amino acid derivative with a wide range of applications in the fields of biochemistry and physiology. It is a chiral compound with a molecular weight of 263.7 g/mol and is composed of two chiral centers. It is a white crystalline solid with a melting point of 93-96 °C.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

One application of compounds related to (S)-2-Benzyl-ala-ome-hcl in scientific research is in the synthesis and structural analysis of complex molecules. For instance, large crystals of the methyl ester of an N-a-benzyloxycarbonyl protected Ala-Phe dipeptide were obtained and analyzed, highlighting the importance of hydrogen bonding patterns in crystal formation. This work provides insights into molecular interactions and the structural basis of compound stability (Alfonso et al., 2011).

Corrosion Inhibition

Research has also explored the use of related compounds as corrosion inhibitors. For example, certain derivatives have shown effectiveness in protecting mild steel from corrosion in acidic solutions. The study reveals that these compounds can offer a green and environmentally friendly solution for corrosion protection, contributing to materials science and engineering (Chafiq et al., 2020).

Catalytic Applications

Further, related compounds have been investigated for their catalytic properties, such as in the oxidation of benzyl alcohol. This research demonstrates the potential of these compounds in catalyzing reactions that are significant for industrial processes, including the selective oxidation of organic substrates (Makwana et al., 2002).

Anticancer Activity

Moreover, studies have synthesized and evaluated the biological activity of novel derivatives as potential anticancer agents. This work contributes to the development of new therapeutic agents, offering insights into the structure-activity relationships necessary for anticancer activity (Harry et al., 2017).

Peptide Synthesis

Additionally, compounds related to (S)-2-Benzyl-ala-ome-hcl have been utilized in the synthesis of peptides. This research is pivotal for the development of new drugs and biomaterials, showcasing the versatility of these compounds in facilitating peptide bond formation and enhancing the efficiency of synthetic processes (Arima et al., 2010).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGLGCVKCLWPY-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)